1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that has been studied for its potential applications in various fields. It has been identified as a new scaffold for human neutrophil elastase (HNE) inhibitors . It has also been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile derivatives has been reported in several studies. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo[2,3-b]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile is characterized by a pyrrolopyridine core. This core is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile can undergo various chemical reactions. For example, it has been reported to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Scientific Research Applications
Cancer Therapy
- Scientific Field : Oncology .
- Application Summary : 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The compound 4h, a derivative of 1H-Pyrrolo[2,3-B]pyridine, was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field : Endocrinology .
- Application Summary : Compounds derived from 1H-Pyrrolo[2,3-B]pyridine have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits for conditions such as hyperglycemia, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
TNIK Inhibition
- Scientific Field : Biochemistry .
- Application Summary : 1H-Pyrrolo[2,3-B]pyridine scaffold was found to have high inhibition on Traf2- and Nck-interacting kinase (TNIK) . TNIK is a member of the germinal center kinase family and plays a crucial role in the Wnt signaling pathway, which is implicated in many diseases, including cancer .
- Methods of Application : Several series of compounds were designed and synthesized, among which some compounds had potent TNIK inhibition .
- Results : Some compounds showed concentration-dependent characteristics of IL-2 inhibition .
Wnt/β-Catenin Signaling Pathway Regulation
- Scientific Field : Molecular Biology .
- Application Summary : 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to regulate the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to induce G1 cell cycle arrest in human colorectal cancer carcinoma cells .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
- Scientific Field : Biochemistry .
- Application Summary : 1H-Pyrrolo[2,3-B]pyridine derivatives have been found to inhibit the enzyme fatty acid amide hydrolase (FAAH) . FAAH is involved in the degradation of endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and memory .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The inhibition of FAAH can lead to increased levels of endocannabinoids, providing potential therapeutic benefits in conditions such as chronic pain .
Treatment of Cardiovascular Diseases
- Scientific Field : Cardiology .
- Application Summary : Compounds derived from 1H-Pyrrolo[2,3-B]pyridine have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose , which can be beneficial for cardiovascular diseases .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits for conditions such as cardiovascular diseases .
Safety And Hazards
Future Directions
The future directions for the research and development of 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile are promising. It has been suggested that this compound could be further optimized to develop a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Further studies are needed to explore its potential applications in various fields, including medicine and pharmacology.
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCWDACENIACBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437960 | |
Record name | 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile | |
CAS RN |
4414-89-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4414-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Azaindole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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